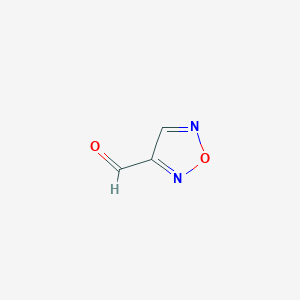

1,2,5-Oxadiazole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,5-oxadiazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O2/c6-2-3-1-4-7-5-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPKJLUCXSTBSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NON=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1485710-88-0 | |

| Record name | 1,2,5-oxadiazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 1,2,5 Oxadiazole 3 Carbaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde functional group in 1,2,5-oxadiazole-3-carbaldehyde is a key center for a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the adjacent 1,2,5-oxadiazole ring. This section details the principal reactions involving the aldehyde moiety.

Nucleophilic Addition Reactions at the Carbonyl Carbon

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction opens the door to a wide range of molecular elaborations. For instance, the hydroboration of aldehydes, catalyzed by compounds like amidinato isopropylmethylamidosilylene, proceeds with high chemoselectivity and yield, offering a pathway to primary alcohols. researchgate.net

Condensation Reactions to Form Imines, Hydrazones, and Oximes

This compound readily undergoes condensation reactions with primary amines and their derivatives to form imines (Schiff bases), hydrazones, and oximes. These reactions involve the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com

Imines: The reaction with primary amines yields imines, which are versatile intermediates in organic synthesis. masterorganicchemistry.comnih.gov The formation of the C=N double bond is typically catalyzed by acid. masterorganicchemistry.com Various methods, including microwave irradiation of neat reactants and organocatalysis with pyrrolidine, have been developed for efficient imine synthesis. organic-chemistry.org

Hydrazones: Condensation with hydrazines produces hydrazones. nih.govnih.gov A direct synthesis of N-(1,2,5-oxadiazolyl)hydrazones has been achieved through a diazotization/reduction/condensation cascade of amino-1,2,5-oxadiazoles, providing access to these compounds in good to high yields. nih.gov Furoxans bearing a hydrazone functionality are noted as promising drug candidates. researchgate.net Hydrazones derived from aromatic aldehydes and aroylhydrazines can be further cyclized to form 1,3,4-oxadiazoles. journalagent.com

Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) affords oximes. asianpubs.orggoogle.com The synthesis of oximes is a standard method for the characterization and purification of carbonyl compounds and they serve as intermediates in various chemical transformations. asianpubs.org Efficient, solvent-free methods for oximation, such as grinding the reactants with a base like sodium carbonate, have been reported. asianpubs.orgresearchgate.net

Table 1: Examples of Condensation Reactions

| Reactant | Product Type | Reference |

|---|---|---|

| Primary Amine | Imine | masterorganicchemistry.com |

| Hydrazine (B178648) | Hydrazone | nih.gov |

| Hydroxylamine | Oxime | asianpubs.org |

Oxidation Reactions to Carboxylic Acids

The aldehyde group can be oxidized to the corresponding carboxylic acid, 1,2,5-oxadiazole-3-carboxylic acid. nih.govsigmaaldrich.com A variety of oxidizing agents can be employed for this transformation. organic-chemistry.org For example, Oxone has been used as an efficient oxidant for converting aldehydes to carboxylic acids under mild conditions. organic-chemistry.org Organocatalytic methods, such as using N-hydroxyphthalimide (NHPI) with oxygen as the terminal oxidant, also provide a metal-free alternative for this conversion. organic-chemistry.org

Table 2: Selected Methods for Aldehyde Oxidation

| Oxidant/Catalyst | Conditions | Reference |

|---|---|---|

| Oxone | Mild conditions | organic-chemistry.org |

| N-Hydroxyphthalimide (NHPI) / O₂ | Mild, organocatalytic | organic-chemistry.org |

| Pyridinium chlorochromate (PCC) / H₅IO₆ | Catalytic, acetonitrile | organic-chemistry.org |

| VO(acac)₂ / H₂O₂ | Catalytic, selective | organic-chemistry.org |

Reduction Reactions to Alcohols and Alkanes

The aldehyde group of this compound can be reduced to a primary alcohol, (1,2,5-oxadiazol-3-yl)methanol, or further to a methyl group.

Reduction to Alcohols: A wide array of reducing agents can achieve the conversion of aldehydes to primary alcohols. organic-chemistry.org Hydrosilylation, catalyzed by various metal complexes including those of silver, is an effective method. organic-chemistry.org NHC-boranes in the presence of silica (B1680970) gel can also serve as practical hydride donors for this reduction. organic-chemistry.org

Reduction to Alkanes: While not specifically detailed for this compound in the provided context, the Wolff-Kishner reaction, which involves the formation of a hydrazone intermediate followed by treatment with a strong base, is a classic method for the complete reduction of an aldehyde to an alkane. masterorganicchemistry.com

Cyclization Reactions Involving the Aldehyde Group

The aldehyde functionality can participate in cyclization reactions to form various heterocyclic systems. For example, aldehydes can react with hypervalent iodine(III) reagents under visible light promotion to synthesize 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives. acs.org Oxidative cyclization of N-acylhydrazones, which can be formed from aldehydes, is a common route to 1,3,4-oxadiazoles. journalagent.comresearchgate.netsciensage.info

Reactivity of the 1,2,5-Oxadiazole Heterocycle

The 1,2,5-oxadiazole ring, also known as furazan (B8792606), is an electron-withdrawing heterocycle. researchgate.net This property influences the reactivity of its substituents. The ring itself is a five-membered, heteroaromatic, planar system. chemicalbook.com

The π-electron density is greater on the nitrogen atoms than on the oxygen and carbon atoms. chemicalbook.com The ring is considered π-excessive. chemicalbook.com Due to the electron-withdrawing nature of the heterocycle, amino-1,2,5-oxadiazoles are very weak nucleophiles. researchgate.net The 1,2,5-oxadiazole ring system is found in various pharmacologically active compounds and energetic materials. chemicalbook.comcolab.wsresearchgate.net

Nucleophilic and Electrophilic Substitution Patterns

The 1,2,5-oxadiazole ring exhibits a general resistance to both electrophilic and nucleophilic attack due to its aromatic character and electron distribution. thieme-connect.de However, the reactivity can be significantly modulated by the nature of the substituents attached to the ring.

Nucleophilic Substitution:

Nucleophilic substitution on the 1,2,5-oxadiazole ring itself is not facile unless a good leaving group is present. thieme-connect.de Halogenated or, more commonly, nitro-substituted 1,2,5-oxadiazoles serve as effective substrates for nucleophilic substitution reactions. These electron-withdrawing groups activate the ring, enabling the displacement by various nucleophiles.

In the context of this compound, nucleophilic reactions primarily target the electrophilic aldehyde carbon. The aldehyde group can undergo nucleophilic addition reactions, which can be followed by elimination, effectively resulting in a substitution at the side chain. Furthermore, under certain conditions, the entire aldehyde group can be replaced in nucleophilic substitution reactions.

Electrophilic Substitution:

The inherent electron-deficient nature of the 1,2,5-oxadiazole ring makes electrophilic substitution challenging. The ring's low reactivity towards electrophiles means that reactions such as nitration or halogenation on the heterocyclic core are not common unless strongly activating groups are present. thieme-connect.de For instance, nitration of phenyl-1,2,5-oxadiazole 2-oxides occurs on the phenyl substituent, leaving the oxadiazole ring intact. nih.gov

Ring Cleavage Reactions (Thermal, Photochemical, Reductive)

The stability of the 1,2,5-oxadiazole ring can be overcome under specific energetic conditions, leading to ring cleavage.

Thermal and Photochemical Cleavage: The 1,2,5-oxadiazole system can undergo ring cleavage under thermal or photochemical conditions. thieme-connect.de These reactions typically proceed via the scission of the O1–N2 and C3–C4 bonds, resulting in the formation of nitrile and nitrile oxide fragments. thieme-connect.de For most simple alkyl- and aryl-substituted 1,2,5-oxadiazoles, thermal cleavage necessitates high temperatures, often exceeding 200°C. thieme-connect.de Photochemical rearrangements of 1,2,5-oxadiazoles are also known, proceeding through the cleavage of the O-N bond in the ring. semanticscholar.org

Reductive Cleavage: The 1,2,5-oxadiazole ring can be cleaved under strong reducing conditions. Reagents such as lithium aluminum hydride can induce ring fragmentation, leading to amino-substituted products. thieme-connect.de

Alkaline Cleavage: While 3,4-disubstituted 1,2,5-oxadiazoles are generally stable to alkali, the parent 1,2,5-oxadiazole and its monosubstituted derivatives, such as this compound, are susceptible to ring-cleavage reactions in the presence of a base. thieme-connect.de Studies on deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans) using mass spectrometry have shown that cleavage of the heterocyclic ring is a facile process. nih.gov

Table 1: Summary of Ring Cleavage Reactions of 1,2,5-Oxadiazoles

| Cleavage Type | Conditions | Resulting Fragments/Products | Citation |

| Thermal | > 200°C | Nitrile and Nitrile Oxide Fragments | thieme-connect.de |

| Photochemical | UV Irradiation | Nitrile and Nitrile Oxide Fragments | thieme-connect.desemanticscholar.org |

| Reductive | Strong reducing agents (e.g., LiAlH₄) | Amino-substituted fragments | thieme-connect.de |

| Alkaline | Base (for mono-substituted rings) | Ring-opened products | thieme-connect.de |

| Collision-Induced | Mass Spectrometry (for 3-hydroxyfurazans) | Oxyisocyanate ion and other fragments | nih.gov |

Rearrangement Processes (e.g., Boulton-Katritzky Rearrangements)

1,2,5-oxadiazole derivatives can participate in several rearrangement reactions, with the Boulton-Katritzky rearrangement being a prominent example. This rearrangement is a versatile method for the interconversion of heterocyclic systems.

The Boulton-Katritzky rearrangement involves the transformation of a five-membered heterocyclic ring into another via a formal semanticscholar.org electrocyclization. For 1,2,5-oxadiazoles, this typically occurs when a three-atom side-chain with a Z-configuration is present at the 3-position, which can interact with the N2-atom of the ring. thieme-connect.de Specifically, 3-heteroallyl-substituted 1,2,5-oxadiazoles are known to undergo this rearrangement, converting the oxadiazole into a new five-membered heterocycle that bears a hydroxyiminoalkyl substituent. thieme-connect.de

Computational studies, including density functional theory (DFT), have been employed to investigate the mechanistic pathways of the Boulton-Katritzky rearrangement, comparing it with other potential rearrangement processes like the N-1/N-3-oxide tautomerism in related benzofuroxan (B160326) systems. nih.govresearchgate.net These studies help in understanding the factors that favor one rearrangement pathway over another. researchgate.net

Interconversion of N-Oxides and Parent Systems

The N-oxide form of 1,2,5-oxadiazole, known as furoxan or 1,2,5-oxadiazole 2-oxide, is a well-studied class of compounds. researchgate.net The interconversion between the parent furazan system and the furoxan N-oxide is a key transformation.

The deoxygenation of 1,2,5-oxadiazole 2-oxides to yield the corresponding 1,2,5-oxadiazoles is a common and synthetically useful reaction. thieme-connect.de This can be achieved using various reducing agents. For instance, treatment of a furoxan with activated zinc and ammonium (B1175870) formate (B1220265) has been shown to produce the furazan analogue. researchgate.net

Conversely, the formation of the furoxan ring often proceeds through the dimerization of nitrile oxides, which can be generated from precursors like α-nitro-ketoximes. researchgate.netamazonaws.com This provides a route to the N-oxide system, which can then be deoxygenated if the parent furazan is the desired product. The stability of the 1,2,5-oxadiazole 2-oxide ring also allows for a wide range of functional group transformations on its substituents. nih.gov For example, 3-(hydroxymethyl)-1,2,5-oxadiazole 2-oxides can be oxidized to form this compound 2-oxides. nih.gov

Reaction Mechanisms and Pathways

Elucidation of Specific Reaction Mechanisms

The mechanisms of the reactions involving this compound and its derivatives are often complex and have been the subject of detailed investigation.

Formation of the 1,2,5-Oxadiazole N-oxide Ring: The dimerization of nitrile oxides to form furoxans is generally accepted to proceed via a concerted 1,3-dipolar cycloaddition mechanism. amazonaws.com In this process, one molecule of nitrile oxide acts as the 1,3-dipole, while the C-N triple bond of a second molecule acts as the dipolarophile. amazonaws.com

Boulton-Katritzky Rearrangement: Mechanistic studies on the Boulton-Katritzky rearrangement have been conducted to understand the intricate electronic shifts that occur. nih.govresearchgate.net For example, the rearrangement of 3-acylamino-1,2,4-oxadiazoles has been shown to compete with other reaction pathways, and the outcome can be dependent on reaction conditions such as temperature and the presence of a base. researchgate.net

Furoxan Ring Opening and NO Release: The mechanism of nitric oxide (NO) release from furoxans, which is crucial for their biological activity, is thought to be initiated by the nucleophilic attack of thiols at the 3-position of the furoxan ring. researchgate.netnih.gov This attack leads to the fragmentation of the ring and the eventual release of NO. The exact mechanism can be complex, potentially involving the formation of a keto-oxime intermediate. nih.gov

Catalytic Effects on Reaction Pathways

Catalysis plays a significant role in directing the synthesis and reactivity of 1,2,5-oxadiazole derivatives, enhancing efficiency, yield, and selectivity.

Heterogeneous Catalysis: Acidic alumina (B75360) has been demonstrated to be an effective heterogeneous catalyst for the synthesis of 1,2,5-oxadiazole-N-oxides from α-nitro-oximes. amazonaws.com The reaction is carried out by heating a solution of the α-nitro-oxime with a suspension of acidic alumina, leading to good yields of the furoxan derivatives after a simple work-up. amazonaws.com

Homogeneous and Phase-Transfer Catalysis: In the synthesis of derivatives, catalytic systems can be employed to optimize outcomes. For example, the use of ceric ammonium nitrate (B79036) (CAN) or polyethylene (B3416737) glycol (PEG)-mediated systems can improve the regioselectivity during cyclization steps. Transition metal catalysis, such as palladium-catalyzed cross-coupling reactions, represents a powerful tool for the functionalization of heterocyclic compounds, including N-oxides, although specific applications to this compound itself are part of broader synthetic strategies. researchgate.net

Structural Modifications and Derivatization Strategies

Derivatives at the Carbaldehyde Position

The aldehyde functional group is a cornerstone of organic synthesis, and its presence on the 1,2,5-oxadiazole ring allows for numerous well-established chemical conversions.

The carbonyl group of 1,2,5-Oxadiazole-3-carbaldehyde readily undergoes condensation reactions with primary amines and their derivatives to form new carbon-nitrogen double bonds.

Imines (Schiff Bases): The reaction of the aldehyde with primary amines results in the formation of imines, also known as Schiff bases. ijcce.ac.ir This transformation is typically catalyzed by acid and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the final imine product. researchgate.net

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime derivative. Oximes of 1,2,5-oxadiazole carboxaldehydes have been synthesized and are important intermediates in their own right. axsyn.comaxsyn.com For instance, 1,2,5-oxadiazole-3-carboximidamide derivatives, which are structurally related to imines and oximes, have been designed and synthesized as potential enzyme inhibitors. nih.gov

Hydrazones: The reaction with hydrazine (B178648) (N₂H₄) or substituted hydrazines (e.g., acylhydrazides) produces hydrazone derivatives. nih.govmdpi.com The synthesis of hydrazones by condensing aldehydes with acid hydrazides is a common and efficient method. researchgate.netresearchgate.net These derivatives can be further cyclized to form other heterocyclic systems, such as 1,3,4-oxadiazoles. researchgate.net

| Derivative Type | Reactant | General Product Structure | Significance |

|---|---|---|---|

| Imine | Primary Amine (R-NH₂) |  | Key intermediates in organic synthesis. |

| Oxime | Hydroxylamine (NH₂OH) |  | Used in the synthesis of amidines and other functional groups. nih.gov |

| Hydrazone | Hydrazine / Acylhydrazide (R-CONHNH₂) |  | Precursors for synthesizing other heterocyclic rings. researchgate.net |

To perform selective reactions elsewhere in the molecule, the highly reactive aldehyde group often needs to be temporarily masked using a protecting group. organic-chemistry.org Acetals are the most common protecting group for carbonyls. wikipedia.org

This is typically achieved by reacting the aldehyde with a diol, such as ethylene (B1197577) glycol or 1,3-propanediol, under acidic conditions. wikipedia.org The reaction forms a cyclic acetal, which is stable to a wide range of reagents, particularly nucleophiles and bases. The protection is reversible, and the original aldehyde can be regenerated by treatment with aqueous acid. wikipedia.org This strategy is crucial for multistep syntheses involving the this compound scaffold.

| Reaction | Reagents | Product | Deprotection |

|---|---|---|---|

| Protection | Ethylene Glycol, Acid Catalyst (e.g., H⁺) | 1,3-Dioxolane derivative | Aqueous Acid (e.g., H₃O⁺) |

| Protection | 1,3-Propanediol, Acid Catalyst (e.g., H⁺) | 1,3-Dioxane derivative | Aqueous Acid (e.g., H₃O⁺) |

A key transformation of the carbaldehyde is its oxidation to the corresponding carboxylic acid, 1,2,5-oxadiazole-3-carboxylic acid. nih.govsigmaaldrich.com This intermediate is a versatile precursor for a variety of functional groups.

Ester Derivatives: 1,2,5-Oxadiazole-3-carboxylic acid can be converted to its ester derivatives through standard esterification methods, such as Fischer esterification with an alcohol under acidic catalysis.

Amide Derivatives: The carboxylic acid can be activated (e.g., by conversion to an acid chloride or using coupling agents) and reacted with primary or secondary amines to form amide derivatives. The synthesis of N-(benzothiazol-2-yl)-2-[(5-substituted-1,3,4-oxadiazol-2-yl)thio]acetamide frameworks highlights the importance of the amide linkage in related heterocyclic systems. nih.gov

Nitrile Derivatives: The nitrile group can be introduced, often by the dehydration of the corresponding primary amide, which is itself derived from the carboxylic acid.

Carbon-carbon bond-forming reactions at the aldehyde position provide a direct route to introduce alkyl and aryl substituents.

Wittig Reaction: The Wittig reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent). This reaction is a powerful method for converting the carbonyl group into a carbon-carbon double bond, yielding an alkene. This allows for the introduction of a variety of substituted vinyl groups onto the oxadiazole ring.

Grignard Reaction: The addition of a Grignard reagent (R-MgX) to the aldehyde results in the formation of a secondary alcohol after an aqueous workup. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, allowing for the introduction of a wide range of alkyl and aryl groups at the former aldehyde position.

Functionalization at the 4-Position of the 1,2,5-Oxadiazole Ring

Modifying the 4-position of the 1,2,5-oxadiazole ring introduces additional diversity and allows for the fine-tuning of the molecule's properties. This often involves starting with a precursor that is already substituted at the 4-position or employing specific activation strategies.

A variety of functional groups can be installed at the 4-position of the 1,2,5-oxadiazole ring.

Amino Group: The synthesis of 4-amino-1,2,5-oxadiazole derivatives has been reported. nih.gov For example, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine can be selectively synthesized from 1,2,5-oxadiazole-3,4-diamine. mdpi.com The compound 4-amino-1,2,5-oxadiazole-3-carboxylic acid is a known substance that can serve as a valuable starting material for further modifications at both the 3- and 4-positions. uni.lu

Alkoxy and Aryl Groups: The introduction of alkoxy and aryl groups can be achieved through various synthetic routes. Arylation of oxadiazole rings is often accomplished via modern cross-coupling reactions. mdpi.comresearchgate.net These reactions typically use a halogenated oxadiazole precursor and an arylboronic acid (Suzuki coupling) or other organometallic reagent under palladium or copper catalysis. acs.org While many examples exist for 1,3,4-oxadiazoles, the principles are applicable to the 1,2,5-oxadiazole system. For instance, a 4-halo-1,2,5-oxadiazole-3-carboxylate could be coupled with an arylating agent.

Halogen and Hetaryl Groups: Halogenated derivatives serve as key intermediates for cross-coupling reactions to introduce aryl, hetaryl, and other functional groups. The synthesis of various 1,2,4-oxadiazole (B8745197) derivatives with hetaryl substituents has been demonstrated, suggesting similar strategies could be applied to the 1,2,5-oxadiazole scaffold. nih.gov

| Functional Group | Synthetic Strategy/Precursor | Reference/Rationale |

|---|---|---|

| Amino (-NH₂) | Starting from 1,2,5-oxadiazole-3,4-diamine or 4-amino-1,2,5-oxadiazole-3-carboxylic acid | mdpi.comuni.lu |

| Halogen (-Cl, -Br, -I) | Direct halogenation or synthesis from a suitable precursor. Serves as a handle for cross-coupling. | Inferred from standard heterocyclic chemistry principles and coupling reactions. acs.org |

| Alkoxy (-OR) | Nucleophilic aromatic substitution on a 4-halo derivative with an alkoxide. | Standard synthetic methodology. |

| Aryl/Hetaryl | Palladium or Copper-catalyzed cross-coupling of a 4-halo derivative with an (het)aryl organometallic reagent. | mdpi.comacs.org |

Synthesis of Polyfunctionalized 1,2,5-Oxadiazoles

The creation of polyfunctionalized 1,2,5-oxadiazoles often involves the strategic introduction or transformation of functional groups at the C-3 and C-4 positions of the heterocyclic ring. The aldehyde group in this compound is a key reactive handle for such transformations. A wide range of functional group interconversions can be performed on substituents attached to the stable 1,2,5-oxadiazole ring.

One common strategy is the oxidation of an existing substituent. For instance, a methyl group on the ring can be oxidized by potassium permanganate, first to a carboxylic acid and subsequently leading to the formation of furazandicarboxylic acid. This indicates that the aldehyde group of the parent compound could be readily oxidized to a carboxylic acid, yielding 1,2,5-oxadiazole-3-carboxylic acid, thus introducing a new functional group.

Another approach is the construction of the substituted ring from acyclic precursors. The cyclodehydration of α-dioximes is a foundational method for synthesizing 3,4-disubstituted 1,2,5-oxadiazoles. This allows for the incorporation of two different functional groups from the outset. For example, using appropriately substituted 1,2-diketone oximes allows for the synthesis of furazans with varied functionalities.

The inherent stability of the ring also permits nucleophilic substitution reactions to replace existing substituents, further diversifying the accessible functional groups. The aldehyde moiety itself can participate in various condensation reactions to build more complex side chains, which can then be further modified.

The table below summarizes selected strategies for the synthesis of polyfunctionalized 1,2,5-oxadiazoles.

| Strategy | Description | Example Precursor(s) | Resulting Functional Group(s) | Reference(s) |

| Oxidation of Substituents | Oxidation of an alkyl or aldehyde group attached to the furazan (B8792606) ring. | 3,4-Dimethylfurazan | Methylfurazancarboxylic acid, Furazandicarboxylic acid | |

| Cyclodehydration of Dioximes | Formation of the furazan ring from a disubstituted glyoxime. | Dimethylglyoxime | Two methyl groups at C3 and C4 | |

| Functional Group Interconversion | Transformation of a substituent, such as an aldehyde, into another functional group. | This compound | Carboxylic acids, imines, alcohols | |

| Deoxygenation of N-Oxides | Reduction of a 1,2,5-oxadiazole-2-oxide (furoxan) to the corresponding furazan. | Substituted Furoxans | Various alkyl, aryl, acyl, cyano, amino groups |

Annulated Systems Incorporating 1,2,5-Oxadiazole

Annulated or fused-ring systems are a significant class of derivatives where the 1,2,5-oxadiazole ring is merged with one or more other rings. These structures often exhibit unique properties due to their extended, rigid, and planar conformations. The synthesis of these systems can be achieved through various cyclization and annulation reactions.

A prominent example of an annulated system is 2,1,3-benzoxadiazole (benzofurazan), where a 1,2,5-oxadiazole ring is fused to a benzene (B151609) ring. The synthesis of these fused systems and their corresponding N-oxides (benzofuroxans) has been extensively reviewed. These benzofuroxans have been explored for various applications, including as nitric oxide donors.

The Boulton–Katritzky rearrangement is a notable reaction for synthesizing new five-membered heterocycles from 1,2,5-oxadiazole precursors. This rearrangement involves various 3-heteroallyl-substituted 1,2,5-oxadiazoles, where the oxadiazole is converted into a new heterocyclic system.

Another powerful method for constructing fused rings is through [3+2]-annulation reactions, which are widely used for synthesizing aromatic heterocycles. While broadly applicable, the principles can be extended to create fused oxadiazole systems from appropriately functionalized starting materials. Denitrogenative annulation reactions, for example from 1,2,3-thiadiazoles, also provide a pathway to fused heterocyclic structures. Palladium-catalyzed annulation reactions involving multiple C-H activations represent a modern and efficient strategy for accessing complex cyclic systems, including those fused to heterocycles.

| Annulation Strategy | Description | Resulting System | Reference(s) |

| Benzene Ring Fusion | Classical synthesis leading to the fusion of a benzene ring with the oxadiazole core. | 2,1,3-Benzoxadiazole (Benzofurazan) | |

| Boulton–Katritzky Rearrangement | Rearrangement of 3-heteroallyl-substituted 1,2,5-oxadiazoles. | New five-membered heterocycles | |

| [3+2]-Annulation | Cycloaddition reaction to form a five-membered ring fused to the initial structure. | Various fused nitrogen heterocycles | |

| **Palladium-Catal |

Spectroscopic and Advanced Analytical Characterization of 1,2,5 Oxadiazole 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the atomic-level structure of molecules. By analyzing the magnetic properties of atomic nuclei, chemists can deduce the connectivity and chemical environment of individual atoms within a molecule.

Proton NMR (¹H-NMR) for Hydrogen Connectivity and Environment

Proton NMR (¹H-NMR) is a fundamental technique for determining the number and types of hydrogen atoms in a molecule. In the context of 1,2,5-oxadiazole derivatives, the chemical shifts (δ) of protons are indicative of their local electronic environment. For instance, the aldehyde proton in 1,2,5-oxadiazole-3-carbaldehyde is expected to resonate at a characteristically downfield position due to the electron-withdrawing nature of the carbonyl group and the oxadiazole ring.

In various derivatives, the signals for protons on aromatic rings attached to the oxadiazole core typically appear as multiplets in the aromatic region of the spectrum. researchgate.net For example, in a series of 2,5-bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles, the aromatic protons of a 2,6-dichloro phenyl moiety resonated as multiplets between δ 7.01 and 7.09 ppm. nih.gov The proton of the oxadiazole ring itself can also be observed, as seen in the singlet signal at δ 7.49 ppm for the C-5 proton in a similar derivative. nih.gov

Specific proton signals can be indicative of particular functional groups. For example, in some 1,3,4-oxadiazole (B1194373) derivatives, the protons of an acetyl group attached to the ring appear as a singlet around δ 2.31 ppm. nih.gov In other cases, such as in certain 1,2,4-oxadiazole (B8745197) linked 5-fluorouracil (B62378) derivatives, the methylene (B1212753) protons of a linker can be identified by their characteristic chemical shifts and splitting patterns. nih.gov

Interactive Data Table: ¹H-NMR Data for Selected 1,2,5-Oxadiazole Derivatives

| Compound/Derivative | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| 2,5-bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazole | Not Specified | Aromatic H (2,6-dichloro phenyl) | 7.01-7.09 | Multiplet | - | nih.gov |

| 2,5-bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazole | Not Specified | Oxadiazole C-5 H | 7.49 | Singlet | - | nih.gov |

| 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2-(2,6-dichlorophenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone | Not Specified | Acetyl CH₃ | 2.31 | Singlet | - | nih.gov |

| 1-(5-Phenethyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone | Not Specified | -CO-CH₃ | 2.02 | Singlet | - | nih.gov |

| 1-(5-Phenethyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone | Not Specified | -CH₂-C-O- | 2.30 | Triplet | 6.4 | nih.gov |

| 1-(5-Phenethyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone | Not Specified | Ar-CH₂ | 2.61 | Triplet | 6.5 | nih.gov |

| 1-(5-Phenethyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone | Not Specified | -N-CH-Ar′ | 6.61 | Singlet | - | nih.gov |

| 1-(5-Phenethyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone | Not Specified | Aromatic H | 7.15-7.29 | Multiplet | - | nih.gov |

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C-NMR) provides crucial information about the carbon framework of a molecule. The chemical shifts of carbon atoms in 1,2,5-oxadiazole derivatives are highly dependent on their hybridization and the nature of the atoms they are bonded to. The carbon atoms of the oxadiazole ring itself typically resonate at downfield positions due to the influence of the electronegative oxygen and nitrogen atoms. For instance, in some 1,2,4-oxadiazole derivatives, the C-3 and C-5 carbons of the ring appear at approximately δ 167.2-168.7 and δ 173.9-176.1 ppm, respectively. researchgate.net In 1,3,4-oxadiazole derivatives, the C-2 and C-5 carbons have been observed in the range of 159–160 ppm and 157–159 ppm. mdpi.com

The carbonyl carbon of the aldehyde group in this compound would be expected to have a chemical shift in the highly deshielded region of the spectrum, typically above 180 ppm. In related derivatives, such as those with an acetyl group, the carbonyl carbon has been observed at δ 167.6 ppm. nih.gov The carbons of various substituents on the oxadiazole ring also provide characteristic signals that aid in structural confirmation. nih.govacs.org

Interactive Data Table: ¹³C-NMR Data for Selected 1,2,5-Oxadiazole Derivatives

| Compound/Derivative | Solvent | Carbon | Chemical Shift (δ, ppm) | Reference |

| 3-Aryl-5-methyl-1,2,4-oxadiazoles | CDCl₃ | C-3 | ~167-168 | researchgate.net |

| 3-Aryl-5-methyl-1,2,4-oxadiazoles | CDCl₃ | C-5 | ~174-176 | researchgate.net |

| Cinnamic acid-1,3,4-oxadiazole hybrids | Not Specified | C-2 (oxadiazole) | 159-160 | mdpi.com |

| Cinnamic acid-1,3,4-oxadiazole hybrids | Not Specified | C-5 (oxadiazole) | 157-159 | mdpi.com |

| 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2-(2,6-dichlorophenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone | Not Specified | Carbonyl C | 167.6 | nih.gov |

| 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2-(2,6-dichlorophenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone | Not Specified | Acetyl CH₃ | 21.1 | nih.gov |

| 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2-(2,6-dichlorophenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone | Not Specified | CF₃CH₂ | 66.2-68.4 | nih.gov |

Heteronuclear NMR (e.g., ¹⁵N-NMR, ¹⁹F-NMR for specific derivatives)

For derivatives of 1,2,5-oxadiazole containing other NMR-active nuclei, such as ¹⁵N and ¹⁹F, heteronuclear NMR provides additional structural details.

¹⁵N-NMR is particularly useful for directly probing the nitrogen environments within the oxadiazole ring and any nitrogen-containing substituents. Studies on substituted 2-(phenylamino)-5-phenyl-1,3,4-oxadiazoles have demonstrated the utility of ¹⁵N-NMR in assigning the signals of the ring nitrogen atoms. nih.govresearchgate.net The chemical shifts of these nitrogen atoms are sensitive to substituent effects, providing a means to characterize long-range electronic interactions. researchgate.net In a study of N-CHF₂ derivatives, the ¹⁵N-NMR spectrum of one compound showed signals at δ -177.4 ppm and -79.9 ppm for the two nitrogen atoms of the heterocyclic ring. semanticscholar.org

¹⁹F-NMR is a powerful tool for the characterization of fluorinated derivatives. The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus make it an excellent probe for studying molecular structure and interactions. rsc.orgnih.gov For instance, in N-CHF₂ derivatives of azoles, the fluorine atoms are often diastereotopic, leading to distinct signals in the ¹⁹F-NMR spectrum. semanticscholar.org The coupling constants between fluorine and protons (²J(¹H-¹⁹F)) and between non-equivalent fluorine atoms (²J(¹⁹F-¹⁹F)) provide valuable structural information. semanticscholar.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structural Assignment

For complex 1,2,5-oxadiazole derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish correlations between different nuclei.

COSY (Correlation Spectroscopy) is used to identify spin-coupled protons, revealing ¹H-¹H connectivities within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) correlates proton signals with the signals of directly attached heteronuclei, typically ¹³C.

HMBC (Heteronuclear Multiple Bond Correlation) establishes long-range correlations between protons and heteronuclei (usually ¹³C) over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.

The application of these techniques has been crucial in the unambiguous assignment of ¹H and ¹³C signals in various oxadiazole derivatives, including those with complex substitution patterns. nih.govresearchgate.net For example, HMBC experiments have been used to assign all signals in the ¹⁵N-NMR spectra of substituted 2-(phenylamino)-5-phenyl-1,3,4-oxadiazoles. nih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a critical step in confirming the identity of a newly synthesized compound. For many 1,2,5-oxadiazole derivatives, HRMS data is reported to several decimal places, and the calculated and found mass values are expected to be in close agreement, providing strong evidence for the proposed molecular formula. mdpi.comacs.orgnih.gov

Interactive Data Table: HRMS Data for Selected 1,2,5-Oxadiazole Derivatives

| Compound/Derivative | Ionization Mode | Calculated m/z | Found m/z | Reference |

| 3-(4-Methoxyphenyl)-4H-1,2,4-oxadiazin-5(6H)-one | ESI | 205.0619 [M-H]⁻ | 205.0622 | mdpi.com |

| 3-(4-(4-Methoxyphenoxy)phenyl)-4H-1,2,4-oxadiazin-5(6H)-one | ESI | 297.0881 [M-H]⁻ | 297.0880 | mdpi.com |

| 5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)vinyl)benzene-1,2-diol | Not Specified | 271.0719 [M+H]⁺ | 271.0704 | nih.gov |

| 2-(5-(2-(4-Morpholinophenyl)-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-ylthio)-1-phenylethan-1-one | ESI-MS | 498.10 [M+H]⁺ | Not Specified | acs.org |

| 2-(5-(2-(4-Morpholinophenyl)-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-ylthio)-1-(4-fluorophenyl)ethan-1-one | ESI-MS | 516.10 [M+H]⁺ | Not Specified | acs.org |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of this compound and its derivatives. This method is particularly useful for polar compounds and allows for the analysis of samples in solution. In a typical ESI-MS analysis of this compound (C₃H₂N₂O₂), the compound is expected to be detected as a protonated molecule [M+H]⁺. Given the molecular weight of this compound is approximately 110.01 g/mol , the protonated molecule would exhibit a molecular ion peak at an m/z (mass-to-charge ratio) of 111.

Further fragmentation of the parent ion can provide valuable structural information. The fragmentation pattern would likely involve the cleavage of the aldehyde group and the oxadiazole ring. The study of these fragmentation pathways is crucial for the unambiguous identification of the compound and its derivatives in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely employed for the identification and purity assessment of volatile and semi-volatile compounds like this compound.

In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of the compound by comparing it with spectral libraries. The retention time from the gas chromatogram provides an additional layer of identification. This technique is also highly effective in quantifying the purity of this compound by detecting and identifying any potential impurities. For instance, hyphenated techniques like TGA-GC/MS can be used to monitor evolved gases during thermal decomposition, which may reveal byproducts and degradation pathways.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The FT-IR spectrum of this compound reveals characteristic absorption bands that correspond to the vibrational modes of its constituent bonds.

A prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group. This peak is typically observed in the region of 1700 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the oxadiazole ring. Other significant vibrational bands include those for the C-H stretching of the aldehyde and the ring, as well as the characteristic vibrations of the 1,2,5-oxadiazole ring itself, which involve C=N and N-O stretching modes.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde | C=O Stretch | ~1700 |

| Aldehyde | C-H Stretch | 2850-2750 |

| Oxadiazole Ring | C=N Stretch | 1650-1550 |

| Oxadiazole Ring | N-O Stretch | 1450-1350 |

| Oxadiazole Ring | Ring Vibrations | 1200-1000 |

Note: The exact positions of the absorption bands can vary based on the sample's physical state and the presence of substituents.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

For this compound, Raman spectroscopy can be particularly useful in characterizing the vibrations of the oxadiazole ring. The symmetric stretching and breathing modes of the heterocyclic ring are often strong in the Raman spectrum. The C=N and N-O symmetric stretching vibrations would provide key insights into the electronic structure and aromaticity of the oxadiazole ring. The combination of both FT-IR and Raman data allows for a more complete and detailed assignment of the vibrational modes of the molecule.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λ_max) is indicative of the energy difference between these orbitals and is influenced by the extent of conjugation in the molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The oxadiazole ring itself is an aromatic system, and the presence of the aldehyde group extends the conjugation. The π → π* transitions, which are typically of high intensity, arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. The n → π* transitions, which are generally of lower intensity, involve the promotion of non-bonding electrons (from the oxygen and nitrogen atoms) to antibonding π* orbitals. The position and intensity of these absorption bands are sensitive to the solvent polarity and the presence of any substituents on the oxadiazole ring.

X-ray Diffraction (XRD) for Solid-State Molecular Structure and Crystal Packing

X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and how it packs within a crystal lattice. For the 1,2,5-oxadiazole (also known as furazan) class of compounds, XRD studies are crucial for understanding the influence of various functional groups on the molecular geometry and intermolecular interactions, which in turn dictate physical properties like density and thermal stability. sigmaaldrich.com

A notable study involves the synthesis and crystal structure determination of 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid and its corresponding carboxamide, which are derived from 4-amino-1,2,5-oxadiazole-3-carboxamide. researchgate.net The crystallographic data revealed that 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid crystallizes in the C2/c space group. researchgate.net In another example, two nitrogen-rich energetic salts based on a fused 1,2,5-oxadiazole ring system were found to crystallize in the monoclinic system, with space groups Pn and P21/n, respectively. energetic-materials.org.cn The planarity of the cationic parts of these molecules and the presence of extensive hydrogen bonding networks in their crystal packing were key findings from the XRD analysis. energetic-materials.org.cn

These studies demonstrate how XRD analysis provides critical data on bond lengths, bond angles, and intermolecular forces such as hydrogen bonds, which are vital for structure-based drug design and the development of new materials. energetic-materials.org.cnnih.gov

Interactive Table of Crystallographic Data for 1,2,5-Oxadiazole Derivatives

| Compound Name | Crystal System | Space Group | Key Findings |

| 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid | Monoclinic | C2/c | Measured density of 1.800 g/cm³ researchgate.net |

| 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxamide | Monoclinic | P21/c | Measured density of 1.623 g/cm³ researchgate.net |

| 5,5''-(hydrazine-1,2-diyl)bis(5,7-dihydro- researchgate.netresearchgate.netresearchgate.netoxadiazolo[3,4-e] researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyrimidine-8(4H)-one) perchlorate | Monoclinic | Pn | Good planarity of the cation and intensive hydrogen bonds energetic-materials.org.cn |

| 5,5''-(diazene-1,2-diyl)bis( researchgate.netresearchgate.netresearchgate.netoxadiazolo[3,4-e] researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyrimidine-8(7H)-one) nitrate (B79036) | Monoclinic | P21/n | Good planarity of the cation and intensive hydrogen bonds energetic-materials.org.cn |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a sample. This method is indispensable for verifying the empirical formula of a newly synthesized compound, thereby confirming its elemental composition and purity. The molecular formula of this compound is C₃H₂N₂O₂.

For derivatives of 1,2,5-oxadiazole, elemental analysis is routinely used alongside spectroscopic methods to provide a complete characterization. For example, in the synthesis of novel energetic salts based on the 1,2,5-oxadiazole framework, elemental analysis was a key step in confirming the successful synthesis of the target compounds. energetic-materials.org.cn Similarly, the characterization of iodine-containing furazan (B8792606) compounds, intended as energetic biocidal agents, relied on elemental analysis to confirm their composition. rsc.org The results of elemental analysis are typically presented as the percentage of each element found experimentally, which are then compared to the theoretically calculated values for the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity.

Interactive Table of Elemental Analysis Data for this compound

| Element | Symbol | Theoretical % |

| Carbon | C | 36.75 |

| Hydrogen | H | 2.06 |

| Nitrogen | N | 28.57 |

| Oxygen | O | 32.62 |

Note: The molecular formula for this compound is C₃H₂N₂O₂, with a molar mass of 98.06 g/mol .

Based on a comprehensive search of available scientific literature, there are no specific theoretical and computational chemistry studies published for the compound "this compound" that match the detailed requirements of the requested article outline.

While computational methods such as Density Functional Theory (DFT) are widely used to investigate the electronic structure, stability, and reaction pathways of heterocyclic compounds, and studies exist for the parent 1,2,5-oxadiazole (furazan) ring and other derivatives, specific research detailing the ground state properties, molecular orbital analysis, aromaticity, transition states, and reaction coordinates for this compound could not be located.

Therefore, it is not possible to generate a scientifically accurate article with the requested data tables and detailed research findings for the specified subsections. Any attempt to do so would involve speculation or the use of data from related but distinct molecules, which would not adhere to the strict focus on "this compound".

Theoretical and Computational Chemistry Studies on 1,2,5 Oxadiazole 3 Carbaldehyde

Computational Modeling of Reaction Pathways and Energetics

Solvent Effects and Catalysis in Reaction Simulations

The simulation of chemical reactions in the presence of solvents and catalysts is a critical area of computational chemistry that elucidates reaction mechanisms and predicts outcomes. For reactions involving 1,2,5-oxadiazole-3-carbaldehyde, the choice of solvent can significantly influence reaction rates and product selectivity.

Theoretical studies on related heterocyclic systems, such as 1,3,4-oxadiazole-2-thiol (B52307) derivatives, have utilized methods like the Self-Consistent Reaction Field (SCRF) based on Onsager's theory to model solvent effects. researchgate.net These studies have demonstrated that polar aprotic solvents like dimethylformamide (DMF) can be particularly effective in facilitating certain reactions, a finding supported by ab initio calculations. researchgate.net For a polar molecule like this compound, computational models would likely predict significant stabilization of transition states in polar solvents, thereby accelerating reactions such as nucleophilic additions to the carbaldehyde group.

Catalysis, both acidic and basic, is another key aspect that can be modeled. For instance, in the synthesis of related oxadiazoles, the addition of an acid catalyst has been shown to facilitate isomerization and hydrolysis steps. spbu.ru Computational simulations can map out the potential energy surfaces of these catalyzed pathways, identifying the reduction in activation energy barriers. For this compound, simulations could model the protonation of the carbonyl oxygen under acidic conditions or the deprotonation of a nucleophile under basic conditions, providing a detailed understanding of the catalytic cycle.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a window into the time-dependent behavior of molecules, from conformational changes to intermolecular interactions.

Conformational Analysis and Dynamics

The conformational landscape of this compound is expected to be relatively simple due to the planarity of the oxadiazole ring and the rotational freedom of the carbaldehyde group. The primary conformational aspect to consider is the orientation of the aldehyde group relative to the heterocyclic ring. MD simulations can be employed to explore the rotational barrier around the C-C bond connecting the ring and the aldehyde.

These simulations would likely reveal two primary planar conformers: one where the carbonyl oxygen is oriented towards the adjacent ring nitrogen (syn-periplanar) and another where it is oriented away (anti-periplanar). By sampling the conformational space over time, MD simulations can determine the relative populations of these conformers and the dynamics of their interconversion. Such studies on related aromatic aldehydes have shown that the planarity is often favored to maximize conjugation.

Intermolecular Interactions and Aggregation Behavior

The nature of intermolecular interactions is crucial for understanding the solid-state packing, solubility, and potential for self-assembly of this compound. MD simulations, often in conjunction with quantum mechanical calculations, can provide a detailed picture of these forces.

Studies on similar oxadiazole-containing molecules have utilized techniques like Hirshfeld surface analysis and Density Functional Theory (DFT) to identify and quantify noncovalent interactions. spbu.runih.gov For this compound, these interactions would likely include:

Hydrogen Bonding: The aldehyde oxygen can act as a hydrogen bond acceptor, while the aldehydic proton can participate in weaker C-H···O interactions.

π-π Stacking: The aromatic oxadiazole ring can engage in stacking interactions with neighboring rings. spbu.ru

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment, leading to strong electrostatic interactions.

MD simulations of multiple this compound molecules in a simulation box can reveal aggregation behavior. By analyzing the radial distribution functions and the orientation of molecules within aggregates, one can predict whether the molecules prefer to align in a stacked or head-to-tail fashion in condensed phases.

Predictive Spectroscopy using Computational Methods

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of new compounds.

Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations have become a standard tool for the prediction of ¹H and ¹³C NMR chemical shifts and coupling constants. By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of this compound, one can obtain theoretical chemical shifts that are often in good agreement with experimental values, especially when appropriate solvent models are included.

For this compound, the predicted ¹H NMR spectrum would feature a signal for the aldehydic proton and a signal for the proton on the oxadiazole ring. The ¹³C NMR spectrum would show signals for the two carbons in the ring and the carbonyl carbon. The predicted values for related 2,5-disubstituted 1,3,4-oxadiazoles, along with the expected ranges for the target molecule, are presented in the table below. nih.govacs.org

| Atom | Predicted Chemical Shift (ppm) - Representative |

| Aldehydic Proton (¹H) | 9.5 - 10.5 |

| Ring Proton (¹H) | 8.0 - 9.0 |

| Carbonyl Carbon (¹³C) | 180 - 190 |

| Ring Carbons (¹³C) | 140 - 165 |

This table presents expected chemical shift ranges for this compound based on computational data for analogous structures.

Prediction of Vibrational Frequencies and Intensities

For this compound, the predicted vibrational spectrum would show characteristic frequencies for the C=O stretch of the aldehyde, C-H stretching and bending modes, and the vibrational modes of the oxadiazole ring. A comparison of the calculated and experimental spectra can confirm the structure and provide a detailed assignment of the observed vibrational bands.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H Stretch (Aldehyde) | 2700 - 2900 |

| C=O Stretch (Aldehyde) | 1680 - 1720 |

| C=N Stretch (Ring) | 1550 - 1650 |

| C-O-N Stretch (Ring) | 1000 - 1200 |

This table presents expected vibrational frequency ranges for this compound based on computational data for the parent furazan (B8792606) and other substituted heterocycles.

Academic Research Applications and Future Directions for 1,2,5 Oxadiazole 3 Carbaldehyde

1,2,5-Oxadiazole-3-carbaldehyde as a Strategic Building Block in Organic Synthesis

This compound serves as a crucial starting material in the synthesis of more complex molecules. nih.gov Its structure, which includes a 1,2,5-oxadiazole ring (also known as a furazan (B8792606) ring) substituted with a carbaldehyde (aldehyde) group, makes it a valuable synthon in organic chemistry. chemicalbook.com The aldehyde group is highly reactive and allows for a variety of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation and coupling reactions.

The 1,2,5-oxadiazole ring system itself is a desirable motif in medicinal chemistry and materials science. nih.govnih.gov Consequently, the ability to introduce this ring system into larger molecules via the reactive aldehyde handle of this compound is of significant interest to researchers. scirp.orglifechemicals.com For instance, it is utilized in the preparation of pharmaceuticals and agrochemicals.

One notable application is in the synthesis of derivatives that act as inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immunosuppression. nih.gov By modifying the aldehyde group, researchers can create a diverse library of compounds for biological screening. nih.gov The electrophilic nature of the aldehyde functionality makes it a key component in these synthetic strategies.

Different synthetic routes to 1,2,5-oxadiazoles have been developed, including the dehydration of dioximes and the deoxygenation of the corresponding N-oxides (furoxans). chemicalbook.com These methods provide access to a range of substituted 1,2,5-oxadiazoles, which can then be further functionalized. nih.gov

Integration into Complex Molecular Architectures and Polyheterocyclic Systems

The reactivity of the aldehyde group in this compound facilitates its incorporation into larger, more complex molecular structures, including polyheterocyclic systems. mdpi.com This is particularly relevant in the development of novel compounds with potential applications in various fields.

A key strategy involves using the aldehyde in condensation reactions with various nucleophiles to form new carbon-carbon or carbon-nitrogen bonds. This allows for the fusion or linking of the 1,2,5-oxadiazole ring to other heterocyclic systems. For example, it can be used to synthesize fused systems like isothiazolo[3,2-b]-1,3,4-oxadiazole-5,5-dioxides. researchgate.net

Contribution to Methodological Advancements in Heterocyclic Chemistry

The study and use of this compound and related compounds contribute to the broader field of heterocyclic chemistry by driving the development of new synthetic methods. researchgate.neteurekaselect.com The unique reactivity of the 1,2,5-oxadiazole ring and its substituents often requires the development of novel reaction conditions and strategies.

For instance, the synthesis of 1,2,5-oxadiazoles can involve cyclodehydration reactions, which have been refined over time to improve yields and reduce byproducts. nih.gov The exploration of different catalysts and reaction conditions for modifying the aldehyde group also expands the toolkit available to synthetic chemists.

The creation of new heteropentalene systems, such as isothiazolo[3,2-b]-1,3,4-oxadiazole-5,5-dioxides, from precursors derived from 1,2,5-oxadiazole chemistry demonstrates the potential for discovering novel ring systems. researchgate.net These advancements not only provide access to new classes of compounds but also deepen the fundamental understanding of reactivity and bonding in heterocyclic systems.

Design of Novel Chemical Scaffolds for Advanced Chemical Exploration

This compound is a valuable starting point for the design of novel chemical scaffolds for advanced chemical exploration, particularly in pharmaceutical research and materials science. The 1,2,5-oxadiazole ring is considered a "privileged structure" in medicinal chemistry due to its presence in a variety of biologically active compounds. sigmaaldrich.com

By using this compound as a core building block, chemists can systematically synthesize libraries of new compounds with diverse functionalities. eurekaselect.com This approach is central to modern drug discovery and materials science research, where the goal is to explore a wide range of chemical space to identify molecules with desired properties.

In pharmaceutical research, these novel scaffolds can be screened for activity against a wide range of biological targets. The 1,2,5-oxadiazole moiety can act as a bioisosteric replacement for other functional groups, potentially improving the pharmacokinetic or pharmacodynamic properties of a drug candidate. nih.gov

In materials science, the incorporation of the 1,2,5-oxadiazole unit into new molecular frameworks can lead to materials with interesting electronic or optical properties. For example, some 1,2,5-oxadiazole derivatives exhibit fluorescence. The ability to systematically modify the structure starting from this compound allows for the fine-tuning of these properties.

| Compound Name | CAS Number | Molecular Formula | Use in Article |

| This compound | 1485710-88-0 | C3H2N2O2 | Main subject of the article |

| Indoleamine-2,3-dioxygenase 1 (IDO1) | Not Applicable | Not Applicable | Biological target mentioned in the context of pharmaceutical research |

| Isothiazolo[3,2-b]-1,3,4-oxadiazole-5,5-dioxide | Not Available | C4H2N2O3S | Example of a complex heterocyclic system synthesized from related precursors |

Q & A

Q. What are the standard synthetic routes for preparing 1,2,5-oxadiazole-3-carbaldehyde, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cyclization or functional group transformations. For example, hydroxylamine hydrochloride (NHOH·HCl) in aqueous ethanol under reflux (7 hours) can facilitate oxadiazole ring formation from precursor aldehydes or nitriles . Carbaldehyde group introduction may require oxidation or substitution steps, as seen in analogous oxadiazole derivatives. Reaction temperature (e.g., 80°C in PEG-mediated conditions) and solvent choice (e.g., ethanol for solubility) critically impact purity and yield. Researchers should optimize stoichiometry and monitor intermediates via TLC or NMR to minimize side products .

Q. How is the structure of this compound characterized using spectroscopic methods?

Structural confirmation relies on:

- NMR : H and C NMR identify proton environments (e.g., aldehydic proton at ~9.8 ppm) and carbon signals for the oxadiazole ring.

- IR : A strong absorption band near 1700 cm confirms the aldehyde carbonyl group.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 111 for CHNO) and fragmentation patterns validate the molecular formula .

Cross-referencing with computational data (e.g., InChI key: FVPKJLUCXSTBSP-UHFFFAOYSA-N) ensures accuracy .

Advanced Research Questions

Q. How can researchers address contradictory reactivity data observed in nucleophilic substitution reactions of this compound?

Contradictions may arise from competing pathways (e.g., ring-opening vs. aldehyde reactivity). For example, the oxadiazole ring’s electron-deficient nature may favor nucleophilic attack at the carbaldehyde group under basic conditions, while acidic conditions might stabilize the ring. Methodological adjustments include:

- pH Control : Use buffered conditions to suppress undesired side reactions.

- Reagent Selection : Employ mild nucleophiles (e.g., amines) to target the aldehyde without destabilizing the oxadiazole core.

- Kinetic Monitoring : Use in situ FTIR or HPLC to track reaction progression and identify intermediates .

Q. What strategies optimize the yield of this compound derivatives in multi-step syntheses?

Key strategies include:

- Protection-Deprotection : Temporarily protect the aldehyde group (e.g., as an acetal) during oxadiazole ring functionalization to prevent unwanted side reactions.

- Catalysis : Use CAN (ceric ammonium nitrate) or PEG-mediated systems to enhance regioselectivity in cyclization steps .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization improves purity. For fluorinated analogs, inert atmospheres prevent decomposition .

Q. How does the electronic nature of substituents on the oxadiazole ring influence biological activity, and how can this be systematically studied?

Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability by reducing electron density on the ring, while electron-donating groups (e.g., methyl) may improve solubility. A comparative approach includes:

- SAR Studies : Synthesize analogs with varying substituents (e.g., 3-methyl, 5-trifluoromethyl) and test against biological targets (e.g., enzymes like topoisomerase I).

- Computational Modeling : Perform docking studies to assess binding affinities and steric effects. For example, trifluoromethyl groups may enhance hydrophobic interactions in enzyme pockets .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of this compound derivatives?

Discrepancies often stem from assay variability or impurity profiles. Recommendations:

- Standardize Assays : Use validated protocols (e.g., consistent cell lines, IC measurement methods).

- Purity Verification : Characterize compounds via HPLC (>95% purity) and quantify trace impurities (e.g., residual solvents).

- Meta-Analysis : Compare data across studies, noting differences in substituent positioning (e.g., 3-carbaldehyde vs. 4-carbaldehyde isomers) that alter bioactivity .

Methodological Tables

Q. Table 1: Comparison of Oxadiazole Derivatives’ Reactivity

| Compound | Substituent | Key Reactivity | Biological Activity |

|---|---|---|---|

| This compound | Aldehyde at C3 | Nucleophilic substitution at aldehyde | Antiproliferative (in vitro) |

| 1,2,4-Oxadiazole-3-carboxylate | Carboxylate at C3 | Ester hydrolysis | Enzyme inhibition |

| 5-Trifluoromethyl-oxadiazole | CF at C5 | Enhanced metabolic stability | Antibacterial |

| Data synthesized from . |

Q. Table 2: Optimal Reaction Conditions for Key Transformations

| Reaction Type | Reagents/Conditions | Yield Range |

|---|---|---|

| Oxadiazole Cyclization | NHOH·HCl, EtOH/HO, reflux | 60-75% |

| Aldehyde Oxidation | KMnO, HO, 50°C | 45-60% |

| Nucleophilic Substitution | R-NH, NaHCO, DMF | 70-85% |

| Adapted from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.